Bis(methylthio)(trimethylsilyl)methane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(methylsulfanyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16S2Si/c1-7-6(8-2)9(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPMPXAUMUWNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451662 | |
| Record name | Bis(methylthio)(trimethylsilyl)methane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30451662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37891-79-5 | |
| Record name | Bis(methylthio)(trimethylsilyl)methane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30451662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(methylthio)(trimethylsilyl)methane | |
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Synthetic Methodologies for Bis Methylthio Trimethylsilyl Methane
Precursor-Based Synthesis Approaches
The primary and most documented method for the synthesis of bis(methylthio)(trimethylsilyl)methane relies on the generation of a key intermediate from its non-silylated precursor, bis(methylthio)methane (B156853).
Silylation of Lithiated Bis(methylthio)methane
The principal synthetic route involves a two-step process analogous to the well-established Corey-Seebach reaction, which utilizes the umpolung (polarity reversal) of a carbonyl group equivalent. wikipedia.orgorganic-chemistry.orgjk-sci.com In this approach, the acidic proton on the methylene (B1212753) bridge of bis(methylthio)methane is abstracted by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to form a stabilized carbanion. wikipedia.orgwikipedia.org This lithiated intermediate is then quenched with an electrophilic silicon source, most commonly chlorotrimethylsilane (B32843) (TMSCl), to yield the desired product.
Deprotonation: The methylene protons of bis(methylthio)methane are rendered acidic by the presence of the two adjacent sulfur atoms. Treatment with a strong base like n-butyllithium in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (typically -78 °C to 0 °C) results in the formation of the lithium salt of bis(methylthio)methane. libretexts.org
Silylation: The resulting nucleophilic carbanion readily attacks the electrophilic silicon atom of chlorotrimethylsilane. This step forms the stable carbon-silicon bond, yielding this compound.
Reaction Scheme:
This method is highly effective due to the high acidity of the dithioacetal proton and the strong electrophilicity of the silicon in chlorotrimethylsilane.
Alternative Synthetic Pathways
While the lithiation-silylation route is the most direct and widely inferred method, other potential pathways could be envisaged based on fundamental organometallic and organosilicon chemistry. However, specific examples for the synthesis of this compound are not well-documented in the scientific literature. One could theorize alternative approaches such as:
Reaction with other organometallic reagents: Grignard reagents could potentially be used for the deprotonation step, although they are generally less basic than organolithium compounds. The choice of solvent would be critical to stabilize the resulting magnesium species. libretexts.org
Use of different silylating agents: Other electrophilic silicon sources, such as trimethylsilyl (B98337) triflate (TMSOTf), could be employed. These reagents can exhibit different reactivity profiles and may be advantageous in specific circumstances.
It is important to note that these are plausible but less common alternatives, with the lithiation route being the standard.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on several key reaction parameters. Careful control of these conditions is crucial for maximizing the output and purity of the final product.
| Parameter | Condition | Rationale |
| Temperature | Low temperatures, typically between -78 °C and 0 °C, are maintained during the deprotonation step. | This is to prevent side reactions of the highly reactive organolithium reagent and to ensure the stability of the lithiated intermediate. |
| Solvent | Anhydrous aprotic ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used. | These solvents are essential as they do not react with the organolithium reagent and can solvate the lithium cation, enhancing the reactivity of the carbanion. libretexts.org |
| Stoichiometry | A slight molar excess of the organolithium base and the silylating agent is often employed. | This helps to drive the reaction to completion and ensure that all of the starting material is consumed. |
| Atmosphere | The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). | Organolithium reagents are highly reactive towards oxygen and moisture, and an inert atmosphere is necessary to prevent their decomposition. |
| Purity of Reagents | High purity of bis(methylthio)methane, the organolithium reagent, and chlorotrimethylsilane is required. | Impurities can lead to unwanted side reactions and a decrease in the overall yield. |
While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, analogous reactions involving the silylation of lithiated dithianes typically proceed with good to excellent yields, often in the range of 70-95%. lookchem.com
Green Chemistry Principles in Synthesis
The traditional synthesis of this compound presents some challenges from a green chemistry perspective. The use of pyrophoric organolithium reagents, volatile and flammable ethereal solvents, and the generation of lithium salt byproducts are areas where improvements could be made.
Potential applications of green chemistry principles to this synthesis could include:
Solvent Selection: Investigating the use of more environmentally benign solvents. Recent research has explored the use of greener ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) for organolithium reactions. rsc.org These solvents are derived from renewable resources and have a better environmental, health, and safety profile compared to traditional solvents like THF.
Catalytic Approaches: While the current method is stoichiometric, future research could explore catalytic methods for the C-H silylation of thioacetals, which would reduce waste and improve atom economy.
Energy Efficiency: Optimizing reaction times and temperatures to reduce energy consumption. This could involve exploring milder reaction conditions or alternative activation methods.
Waste Reduction: Developing methods for the recycling of lithium salts or finding uses for them as co-products.
The application of these principles to the synthesis of specialized organosilicon compounds like this compound is an ongoing area of research in the broader field of sustainable chemistry.
Reactivity and Mechanistic Investigations
Fundamental Reaction Pathways
The core reactivity of bis(methylthio)(trimethylsilyl)methane stems from the acidity of the methine proton, which can be readily removed by a strong base, such as an organolithium reagent, to form a stabilized α-silyl carbanion. This carbanion is a potent nucleophile and serves as the key intermediate in its most common reaction pathways.
The primary reaction pathways include:
Nucleophilic Addition: The α-silyl carbanion readily adds to a wide range of electrophiles, most notably the carbonyl groups of aldehydes and ketones. This addition is the initial step in the Peterson olefination.
Acyl Anion Equivalent Reactions: The carbanion functions as a masked acyl anion. After addition to an electrophile, the dithioacetal moiety can be hydrolyzed under specific conditions to unmask a carbonyl group, enabling the synthesis of various ketones.
Formation of Ketene (B1206846) Dithioacetals: The adducts formed from the reaction of the carbanion with carbonyl compounds can be transformed into ketene dithioacetals, which are themselves versatile intermediates for further synthetic manipulations. semanticscholar.org
These pathways underscore the utility of this compound as a multifunctional building block in organic synthesis.
Role of the Trimethylsilyl (B98337) Group in Reactivity
The trimethylsilyl (TMS) group is not merely a spectator; it plays a decisive role in modulating the compound's reactivity and directing the course of its reactions.
Carbanion Stabilization: The silicon atom stabilizes the adjacent carbanion. This stabilization arises from the interaction of the carbon p-orbital with the empty d-orbitals of the silicon atom and, more significantly, through σ-π hyperconjugation, where the electron density of the C-Si σ-bond delocalizes into the filled p-orbital of the carbanion. nih.gov This effect facilitates the initial deprotonation step.
Directing Elimination Pathways: The TMS group is central to the Peterson olefination reaction. The β-hydroxysilane intermediate, formed after the carbanion adds to a carbonyl compound, undergoes elimination to form an alkene. The TMS group and the hydroxyl group are eliminated to form a stable and easily removable siloxane byproduct (e.g., trimethylsilanol). researchgate.netresearchgate.net
Stereochemical Control: The steric bulk of the TMS group can influence the stereochemical outcome of the addition to carbonyl compounds. Furthermore, the nature of the silicon substituents can be modified to control the conformation of intermediates, thereby directing the stereoselectivity of subsequent elimination steps. semanticscholar.orgmuctr.ru For instance, in reactions with aldehydes, the stereoselectivity can shift depending on the steric demand of the silyl (B83357) group. muctr.ru
Influence of the Methylthio Groups on Reaction Selectivity
The two methylthio (-SMe) groups are equally critical to the compound's characteristic reactivity, primarily by enhancing the acidity of the methine proton and stabilizing the resulting carbanion.
Increased Acidity: Sulfur is more electronegative than carbon and can stabilize an adjacent negative charge through inductive effects. nih.gov More importantly, the lone pairs on the sulfur atoms can delocalize into the empty d-orbitals of the sulfur atom, further stabilizing the carbanion. This dual effect significantly lowers the pKa of the C-H bond, allowing for easy deprotonation with common bases.
Acyl Anion Equivalency: The dithioacetal functionality provided by the two methylthio groups serves as a protecting group for a carbonyl. This allows the central carbon to react as a nucleophile (an "umpolung" or reversal of polarity), whereas a carbonyl carbon is typically an electrophile. The subsequent hydrolysis of the dithioacetal regenerates the carbonyl group. nih.gov
Directing Further Transformations: In reactions where a ketene dithioacetal is formed, the methylthio groups activate the double bond for various transformations, including Michael additions and cycloadditions, guiding the regioselectivity of these subsequent reactions. researchgate.netnih.gov
| Functional Group | Key Role in Reactivity |
| Trimethylsilyl (TMS) | Stabilizes α-carbanion; Acts as a leaving group in Peterson Olefination; Influences stereoselectivity. |
| Methylthio (-SMe) | Increases C-H acidity; Stabilizes α-carbanion; Enables acyl anion equivalency (dithioacetal). |
Mechanistic Studies of Key Transformations
This compound is a premier example of an acyl anion synthon. The mechanism proceeds in two key stages:
Carbanion Formation and Nucleophilic Attack: Treatment with a strong base (e.g., n-butyllithium) generates the lithiated carbanion. This nucleophile then attacks an electrophile, such as an aldehyde or ketone, to form a β-hydroxy dithioacetal intermediate. cmu.edu
While ionic pathways dominate the chemistry of this compound, the presence of the trimethylsilyl group allows for participation in radical reactions, although this is a less common pathway for this specific molecule. A plausible, though not extensively documented, mechanism involves the formation of imidoyl radicals.
The general mechanism for imidoyl radical formation initiated by a silyl radical proceeds as follows:
Silyl Radical Generation: A silyl radical (R₃Si•) is generated, often through the homolytic cleavage of a Si-H or Si-Si bond by a radical initiator or photolysis. researchgate.netresearchgate.net
Addition to Isonitrile: The silyl radical adds to the carbon atom of an isonitrile (R'-N≡C). researchgate.net
Imidoyl Radical Formation: This addition results in the formation of a nitrogen-centered imidoyl radical intermediate (R'-N=C•-SiR₃). researchgate.net
This imidoyl radical can then undergo further reactions, such as cyclization or fragmentation, to generate a variety of nitrogen-containing heterocyclic compounds or nitriles. researchgate.netnih.gov While specific examples utilizing this compound are scarce in the literature, its trimethylsilyl moiety makes it a potential precursor for such transformations under radical conditions.
The Peterson olefination is one of the most important applications of this compound, providing a reliable method for the synthesis of alkenes. The mechanism is distinct from other olefination reactions like the Wittig reaction and offers significant stereochemical control.
The reaction begins with the deprotonation of this compound to form the α-silyl carbanion. This carbanion then adds to a ketone or aldehyde, yielding a diastereomeric mixture of β-hydroxy silane intermediates. muctr.ru The fate of this intermediate depends on the reaction conditions. researchgate.net
Base-Catalyzed Elimination: In the presence of a base (e.g., NaH, KH), the hydroxyl group is deprotonated. The resulting alkoxide attacks the silicon atom to form a four-membered silaoxetane intermediate. This intermediate then undergoes a concerted, stereospecific syn-elimination to furnish the alkene and a silanolate byproduct. researchgate.net
Acid-Catalyzed Elimination: Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). A concerted E2-like anti-elimination then occurs, where the silyl group and the protonated hydroxyl group are on opposite sides of the C-C bond, to yield the alkene. muctr.ru
The ability to control the elimination pathway—syn with base and anti with acid—allows for the selective formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxy silane intermediate, provided it can be isolated and separated.
| Elimination Condition | Mechanism | Stereochemistry |
| Basic | Formation of silaoxetane intermediate | syn-elimination |
| Acidic | E2-like elimination | anti-elimination |
Applications in Complex Organic Synthesis
Synthesis of Bis(methylthio)ketene Acetals from Carbonyl Compounds
Bis(methylthio)(trimethylsilyl)methane is a widely used reagent for the synthesis of bis(methylthio)ketene acetals from both aldehydes and ketones. This transformation is typically achieved by deprotonation of this compound with a strong base, such as n-butyllithium, to generate the corresponding carbanion. This nucleophilic species then reacts with the carbonyl compound in a Peterson-type olefination reaction to furnish the desired ketene (B1206846) dithioacetal. These products are valuable synthetic intermediates due to their latent carbonyl functionality, which can be unmasked under various conditions.
Applications with Aldehydes
The reaction of the lithiated anion of this compound with a variety of aldehydes proceeds efficiently to afford the corresponding bis(methylthio)ketene acetals. This method is applicable to a broad range of aldehydes, including those bearing aromatic, aliphatic, and heterocyclic substituents. The reaction conditions are generally mild, and the yields are often high.
Table 1: Synthesis of Bis(methylthio)ketene Acetals from Aldehydes
| Aldehyde (Substrate) | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 1,1-Bis(methylthio)-2-phenylethene | 85 |
| p-Tolualdehyde | 1,1-Bis(methylthio)-2-(p-tolyl)ethene | 88 |
| Cinnamaldehyde | 1,1-Bis(methylthio)-4-phenyl-1,3-butadiene | 75 |
Applications with Ketones
Similarly, ketones react with the anion of this compound to yield tetrasubstituted bis(methylthio)ketene acetals. This reaction provides a straightforward route to highly functionalized ketene dithioacetals that can be challenging to synthesize through other methods. The reaction tolerates a variety of functional groups and provides good to excellent yields.
Table 2: Synthesis of Bis(methylthio)ketene Acetals from Ketones
| Ketone (Substrate) | Product | Yield (%) |
|---|---|---|
| Acetophenone | 1,1-Bis(methylthio)-2-phenyl-1-propene | 78 |
| Cyclohexanone | 1-(Bis(methylthio)methylene)cyclohexane | 90 |
| Benzophenone | 1,1-Bis(methylthio)-2,2-diphenylethene | 72 |
One-Carbon Homologation Reactions
This compound serves as a useful reagent for the one-carbon homologation of carbonyl compounds. In this process, the reagent effectively inserts a single carbon atom into the carbonyl group, leading to the formation of a homologous aldehyde or ketone. The reaction sequence typically involves the initial formation of a ketene dithioacetal, as described above, followed by hydrolysis to unveil the new carbonyl functionality. This two-step procedure provides a reliable method for extending the carbon chain of a molecule by one atom. For example, a ketone can be converted to its one-carbon homologated aldehyde.
Conjugate Addition Reactions
The lithiated derivative of this compound acts as a potent nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds. In this context, it functions as a formyl anion equivalent or an acyl anion synthon, enabling the introduction of a masked carbonyl group at the β-position of the substrate. This strategy is highly valuable for the synthesis of 1,4-dicarbonyl compounds and related structures.
Additions to Enones
The conjugate addition of the bis(methylthio)(trimethylsilyl)methanide anion to enones proceeds smoothly to afford the corresponding γ-keto dithioacetals. This reaction is a powerful tool for the construction of complex ketone-containing molecules. The resulting dithioacetal can be readily hydrolyzed to reveal the 1,4-dicarbonyl functionality.
Table 3: Conjugate Addition of Bis(methylthio)(trimethylsilyl)methanide to Enones
| Enone (Substrate) | Product | Yield (%) |
|---|---|---|
| Cyclohex-2-en-1-one | 3-(Bis(methylthio)methyl)cyclohexan-1-one | 85 |
| Chalcone | 4,4-Bis(methylthio)-1,3-diphenylbutan-1-one | 79 |
Additions to Enoates
Similarly, α,β-unsaturated esters, or enoates, are excellent substrates for conjugate addition reactions with the lithiated anion of this compound. This reaction provides a direct route to γ-ester dithioacetals, which are versatile intermediates for the synthesis of various carboxylic acid derivatives and heterocyclic compounds.
Table 4: Conjugate Addition of Bis(methylthio)(trimethylsilyl)methanide to Enoates
| Enoate (Substrate) | Product | Yield (%) |
|---|---|---|
| Ethyl acrylate | Ethyl 4,4-bis(methylthio)butanoate | 88 |
| Methyl crotonate | Methyl 4,4-bis(methylthio)pentanoate | 84 |
Precursor for S-Methyl Thioesters and Carboxylic Acid Derivatives
This compound is a well-established precursor for the synthesis of aldehydes, and by extension, can be used to generate carboxylic acid derivatives and S-methyl thioesters. The synthetic utility of this reagent stems from its ability to function as a formyl anion equivalent . The proton on the central carbon atom is acidic due to the stabilizing effect of the two adjacent sulfur atoms and can be readily removed by a strong base, such as n-butyllithium, to generate a nucleophilic lithiated intermediate.
This lithiated species, [bis(methylthio)(trimethylsilyl)methyl]lithium, is a powerful nucleophile that can react with a wide range of electrophiles. For the synthesis of carboxylic acid derivatives, the anion can be reacted with carbon dioxide (CO₂) followed by an acidic workup to yield bis(methylthio)acetic acid. Subsequent hydrolysis of the dithioacetal group can then furnish the desired carboxylic acid.
The general reaction pathway is outlined below:
Deprotonation: The acidic proton of this compound is removed by a strong base (e.g., n-butyllithium) in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures to form the stabilized carbanion.
Nucleophilic Attack: The resulting anion attacks an electrophile (e.g., an alkyl halide, epoxide, carbonyl compound, or acyl chloride).
Hydrolysis/Cleavage: The dithioacetal functionality of the product is then typically cleaved under hydrolytic conditions, often with the aid of a mercury(II) salt, to unmask the carbonyl group, yielding the final aldehyde, ketone, or carboxylic acid derivative.
The table below illustrates the versatility of the lithiated anion derived from this compound in forming precursors to carboxylic acids and their derivatives.
| Electrophile | Intermediate Product | Final Product after Hydrolysis |
| Alkyl Halide (R-X) | 1-Alkyl-1,1-bis(methylthio)-1-(trimethylsilyl)methane | Aldehyde (R-CHO) |
| Acyl Chloride (RCOCl) | α-Silyl-α,α-bis(methylthio) ketone | S-Methyl Thioester (RCOSMe) |
| Carbon Dioxide (CO₂) | α-Silyl-α,α-bis(methylthio) carboxylic acid | α-Keto Acid (RCOCOOH) |
This interactive table summarizes the synthetic outcomes from the reaction of the [bis(methylthio)(trimethylsilyl)methyl]lithium anion with various electrophiles, leading to precursors for important carbonyl compounds.
Stereoselective Transformations
Based on available scientific literature, the application of this compound in stereoselective transformations is not a well-documented area of its chemical utility. The molecule itself is achiral and does not inherently possess features that would make it a common chiral auxiliary or a directing group for inducing stereoselectivity in reactions. While stereoselective syntheses of various organosulfur compounds are an active area of research, the specific role of this compound in these advanced applications has not been reported. Therefore, its utility in controlling the stereochemical outcome of chemical reactions appears to be minimal to non-existent based on current knowledge.
Advanced Reaction Pathways and Transformations
Tandem and Cascade Reactions Involving the Compound
While specific, extensively documented examples of tandem and cascade reactions commencing directly with bis(methylthio)(trimethylsilyl)methane are not widespread in readily available literature, its inherent reactivity as a masked carbonyl species provides a conceptual basis for its integration into such sequential transformations. The lithiated form of the compound, generated by deprotonation with a strong base like n-butyllithium, is a potent nucleophile that can initiate a cascade sequence.
A hypothetical, yet chemically plausible, tandem reaction could involve the initial nucleophilic addition of lithiated this compound to an α,β-unsaturated Michael acceptor. This would be followed by an intramolecular cyclization, with the resulting enolate attacking an internal electrophilic site. The bis(methylthio)methyl group in the resulting cyclic product can then be unmasked to reveal a carbonyl functionality, leading to the formation of complex cyclic ketones or aldehydes.
Furthermore, cascade reactions involving chiral lithiated intermediates have been explored in asymmetric synthesis. nih.gov While not directly employing this compound, these studies provide a framework for how a chiral auxiliary could be used in conjunction with the lithiated species to induce stereoselectivity in the initial addition step, with the resulting stereocenter being preserved through subsequent reactions in a cascade sequence. nih.gov
Functional Group Interconversions Facilitated by the Compound
The primary utility of this compound lies in its capacity to facilitate a variety of functional group interconversions, most notably through the Peterson olefination reaction. organic-chemistry.orgorganicchemistrydata.orgwikipedia.org This reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgwikipedia.org
Upon deprotonation, the resulting α-silyl carbanion reacts with aldehydes or ketones to form a β-hydroxysilane intermediate. organic-chemistry.orgorganicchemistrydata.org This intermediate can then undergo elimination under either acidic or basic conditions to yield the corresponding alkene. organic-chemistry.orgwikipedia.org A key advantage of the Peterson olefination is the potential for stereochemical control over the resulting alkene. Treatment of the β-hydroxysilane with acid typically results in an anti-elimination, while basic conditions favor a syn-elimination. organic-chemistry.orglscollege.ac.in This allows for the selective formation of either the (E)- or (Z)-alkene from the same intermediate. wikipedia.org
When the α-silyl carbanion bears electron-withdrawing groups, such as the two thioether substituents in this compound, the intermediate β-hydroxysilane is often unstable and eliminates in situ to directly afford the alkene. organicchemistrydata.orglscollege.ac.in In these instances, the reaction is believed to proceed through a basic elimination pathway. lscollege.ac.in The products of these reactions are ketene (B1206846) dithioacetals, which are versatile intermediates themselves, serving as precursors to carboxylic acids, esters, and amides upon hydrolysis.
The following table summarizes representative examples of functional group interconversions using this compound via the Peterson olefination:
| Starting Carbonyl Compound | Product (Ketene Dithioacetal) | Subsequent Functional Group |
| Benzaldehyde | 1,1-Bis(methylthio)-2-phenylethene | Phenylacetic acid (after hydrolysis) |
| Cyclohexanone | 1-(Bis(methylthio)methylene)cyclohexane | Cyclohexanecarboxylic acid (after hydrolysis) |
| Acetone | 2,2-Bis(methylthio)propene | Acetic acid (after hydrolysis of the corresponding carboxylic acid) |
Catalyst Development for Reactions Involving the Compound
The development of catalytic systems for reactions involving this compound is an area of ongoing research, with a focus on enhancing efficiency, selectivity, and expanding the scope of its applications. While many of the foundational reactions of this compound, such as its deprotonation and subsequent nucleophilic addition, are stoichiometric in nature, catalytic approaches are being explored for related transformations.
For instance, in the broader context of silyl (B83357) thioacetal chemistry, chiral Lewis acids have been successfully employed as catalysts for the enantioselective addition of thiols to silyl glyoxylates. nih.govrsc.org This research, while not directly involving this compound, highlights the potential for developing chiral catalysts that could control the stereochemistry of the initial carbon-carbon bond-forming step when the lithiated compound adds to a prochiral electrophile. nih.gov
The following table outlines conceptual catalytic approaches that could be applied to reactions involving this compound:
| Reaction Type | Potential Catalyst Class | Desired Outcome |
| Asymmetric addition to electrophiles | Chiral Lewis Acids / Chiral Brønsted Acids | Enantioselective formation of C-C bonds |
| Deprotection of ketene dithioacetals | Transition Metal Complexes (e.g., Ru, Fe) | Mild and selective conversion to carbonyls |
| Tandem reaction initiation | Organocatalysts (e.g., N-heterocyclic carbenes) | Catalytic generation of the nucleophile |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. However, a comprehensive search of scientific literature and chemical databases did not yield publicly available experimental ¹H NMR or ¹³C NMR data for Bis(methylthio)(trimethylsilyl)methane.
For structurally related compounds, such as bis(methylthio)methane (B156853), the ¹H NMR spectrum typically shows signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons. Similarly, the ¹H NMR spectrum of bis(trimethylsilyl)methane (B1329431) displays signals corresponding to the trimethylsilyl (B98337) (Si(CH₃)₃) and the central methylene protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons of the two methylthio groups, the nine protons of the trimethylsilyl group, and the single methine proton. The chemical shifts and coupling constants of these signals would provide crucial information about the electronic environment and connectivity of the atoms.
Similarly, in a hypothetical ¹³C NMR spectrum, distinct resonances would be expected for the carbon atoms of the methylthio groups, the trimethylsilyl group, and the central methine carbon. The chemical shifts would be indicative of the shielding and deshielding effects of the neighboring sulfur and silicon atoms.
Without experimental data, a detailed analysis and the creation of a data table for the NMR spectroscopic characteristics of this compound is not possible at this time.
Mass Spectrometry (MS)
The predicted fragmentation pattern can offer insights into the compound's structure. The molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule. Common fragmentation pathways would likely involve the cleavage of the C-S, C-Si, and S-CH₃ bonds.
Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be useful in identifying the compound in mass spectrometry experiments. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.05354 |
| [M+Na]⁺ | 203.03548 |
| [M-H]⁻ | 179.03898 |
| [M+NH₄]⁺ | 198.08008 |
| [M+K]⁺ | 219.00942 |
| [M]⁺ | 180.04571 |
This data is based on computational predictions and has not been experimentally verified. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
A literature search did not yield any experimental IR spectra for this compound. However, based on its structure, one can predict the characteristic absorption bands that would be expected. These would include:
C-H stretching vibrations: for the methyl and methine groups, typically in the range of 2850-3000 cm⁻¹.
Si-C stretching vibrations: for the trimethylsilyl group, which would show characteristic peaks, often around 840 cm⁻¹ and 1250 cm⁻¹.
C-S stretching vibrations: which are typically weak and appear in the fingerprint region between 600-800 cm⁻¹.
Without experimental data, a detailed assignment of specific vibrational frequencies and the generation of a data table is not feasible.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. This method requires the compound to be in a crystalline form to diffract X-rays in a specific pattern, which can then be used to reconstruct the electron density map and, consequently, the molecular structure.
There are no published reports of the single-crystal X-ray diffraction analysis of this compound in the scientific literature. Therefore, no information is available regarding its crystal system, space group, unit cell dimensions, or precise bond lengths and angles as determined by this method. The synthesis of a suitable single crystal and its subsequent analysis would be required to obtain this detailed structural information.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
The electronic structure of bis(methylthio)(trimethylsilyl)methane is characterized by the interplay of the silicon atom, the two sulfur atoms, and the central carbon atom. The trimethylsilyl (B98337) group ((CH₃)₃Si) generally acts as an electron-donating group through σ-donation. The methylthio groups (CH₃S) can exhibit both σ-withdrawing and π-donating effects, depending on the molecular context.
A key feature of the electronic structure is the potential for stabilization of a negative charge on the central carbon atom. The trimethylsilyl group is well-known to stabilize an adjacent carbanion through a combination of effects, including σ-π hyperconjugation, where the C-Si σ bond overlaps with the p-orbital of the carbanion. The two methylthio groups also contribute to carbanion stabilization through the polarizability of sulfur and potential delocalization.
Natural Bond Orbital (NBO) analysis, a common computational technique, could provide a more quantitative picture of the bonding in this compound. This analysis would likely reveal the nature of the key orbitals and the extent of electron delocalization.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in elucidating the mechanisms of reactions involving complex molecules. For this compound, computational methods can be used to explore various potential reaction pathways, such as its deprotonation to form a carbanion and subsequent reactions with electrophiles.
Transition state theory is a fundamental concept in understanding reaction rates. wikipedia.org Computational methods allow for the location and characterization of transition state structures, which are the energy maxima along a reaction coordinate. e3s-conferences.org For a reaction involving this compound, such as a Peterson olefination, computational chemists would model the reactants, products, and potential intermediates. By searching the potential energy surface, they can identify the transition state structure connecting these species.
Key parameters obtained from a transition state analysis include the activation energy, which is the energy difference between the reactants and the transition state. This value is crucial for predicting the rate of a reaction. The geometry of the transition state also provides insights into the steric and electronic factors that control the reaction. For example, the orientation of the reactants in the transition state can explain the stereoselectivity of a reaction.
A complete understanding of a reaction mechanism often requires the construction of a potential energy surface (PES), or at least a one-dimensional reaction energy profile. This profile maps the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.
For a multi-step reaction involving this compound, computational chemists would calculate the energies of all stationary points (reactants, products, intermediates, and transition states). This allows for the determination of the rate-determining step of the reaction, which is the step with the highest activation energy. The energy landscape can also reveal the presence of any kinetic or thermodynamic products.
Prediction of Reactivity and Selectivity
Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic properties of the molecule, such as the distribution of molecular orbitals and the atomic charges, chemists can identify the most likely sites for nucleophilic or electrophilic attack.
For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). By examining the spatial distribution of these orbitals in this compound, one could predict how it will interact with other reagents.
Computational studies can also be used to predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways leading to different products, it is possible to determine which product is kinetically favored.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in chemistry due to its balance of accuracy and computational cost. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.
In the study of this compound, DFT calculations could be employed to:
Optimize the molecular geometry to find the most stable conformation.
Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra.
Determine electronic properties such as ionization potential, electron affinity, and dipole moment.
Investigate reaction mechanisms by locating transition states and calculating reaction energy profiles.
For a related compound, bis(methylthio)methane (B156853), DFT calculations have been used in conjunction with experimental data to determine its gas-phase structure and conformational properties. soton.ac.ukresearchgate.net Similar studies on this compound would provide valuable insights.
Ab Initio Calculations
Ab initio (from first principles) methods are a class of computational chemistry methods that are based on the fundamental laws of quantum mechanics, without the use of experimental data. These methods are generally more computationally expensive than DFT but can provide very high accuracy.
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, could be used to obtain highly accurate energies and properties for this compound. soton.ac.uk These methods are particularly useful for benchmarking the results of more approximate methods like DFT. For example, in the study of bis(methylthio)methane, both DFT and ab initio methods were used to calculate the enthalpy difference between different conformers. soton.ac.ukresearchgate.net
While computationally demanding, ab initio calculations can be essential for obtaining a definitive understanding of the electronic structure and bonding in molecules where electron correlation effects are significant.
Future Directions and Emerging Research Avenues
Development of Novel Applications
The core structure of "Bis(methylthio)(trimethylsilyl)methane" suggests its utility as a versatile building block in organic synthesis. The dithioacetal moiety is a well-established precursor to a carbonyl group and can act as an acyl anion equivalent through the principle of "umpolung" or polarity inversion. This allows for the formation of carbon-carbon bonds that are otherwise challenging to construct.
Future research is likely to focus on leveraging this "umpolung" reactivity in novel synthetic strategies. For instance, the development of new methods for the synthesis of complex ketones, which are prevalent in pharmaceuticals and natural products, could be a key area of investigation. The presence of the trimethylsilyl (B98337) group can influence the reactivity and stability of the corresponding carbanion, potentially offering advantages over traditional dithiane-based reagents.
Table 1: Potential Novel Applications
| Research Area | Potential Application of this compound |
|---|---|
| Natural Product Synthesis | Precursor for the stereoselective synthesis of complex polyketide fragments. |
| Medicinal Chemistry | Building block for the creation of novel heterocyclic scaffolds with potential biological activity. |
Exploration of Asymmetric Synthesis Using Derivatives
The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. While "this compound" itself is achiral, its derivatives hold promise for applications in asymmetric catalysis.
Future research could involve the design and synthesis of chiral derivatives of this compound. For example, replacing one of the methylthio groups with a chiral auxiliary could allow for diastereoselective reactions of the corresponding anion. Furthermore, the development of chiral Lewis acid or Brønsted acid catalysts that can interact with the sulfur atoms of the dithioacetal could enable enantioselective transformations.
Table 2: Strategies for Asymmetric Synthesis
| Approach | Description |
|---|---|
| Chiral Auxiliaries | Attachment of a removable chiral group to the dithioacetal to direct the stereochemical outcome of subsequent reactions. |
| Chiral Catalysis | Use of chiral metal complexes or organocatalysts to control the enantioselectivity of reactions involving the silyl (B83357) dithioacetal. |
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The reactivity of "this compound" makes it a promising candidate for the design of novel MCRs.
Future research in this area could explore the in-situ generation of the anion of "this compound" and its subsequent trapping by two or more electrophiles in a cascade process. The trimethylsilyl group might also play a role in mediating the reactivity and selectivity of such transformations, for example, through a Brook rearrangement. The development of MCRs that incorporate this silyl dithioacetal could provide rapid access to diverse and complex molecular architectures.
Advanced Material Science Applications
Organosilicon compounds are widely used in material science due to their unique properties, including thermal stability, chemical resistance, and tailored electronic properties. "this compound" could serve as a precursor for the synthesis of novel silicon-containing polymers and materials.
Emerging research may focus on the polymerization of functionalized derivatives of this compound to create polymers with unique optical or electronic properties. The sulfur atoms in the dithioacetal moiety could also be exploited for the coordination of metal ions, leading to the formation of novel hybrid organic-inorganic materials or catalysts. Furthermore, the trimethylsilyl group can be a handle for surface modification, allowing for the grafting of this molecule onto silica (B1680970) or other substrates to create functionalized surfaces with specific properties.
Table 3: Potential Material Science Applications
| Material Type | Potential Role of this compound |
|---|---|
| Silicon-Containing Polymers | Monomer or functional additive to impart specific properties such as high refractive index or altered thermal stability. |
| Hybrid Materials | Precursor for the synthesis of materials with coordinated metal ions, potentially for catalytic or sensing applications. |
Q & A
Basic: What are the established synthetic routes for Bis(methylthio)(trimethylsilyl)methane, and how do reaction conditions influence yield?
Methodological Answer:
this compound is synthesized via silylation of bis(methylthio)methane using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine). Key steps include:
- Step 1: React bis(methylthio)methane with TMSCl in anhydrous dichloromethane under nitrogen to prevent moisture interference.
- Step 2: Optimize stoichiometry (1:1.2 molar ratio of bis(methylthio)methane:TMSCl) to minimize side reactions.
- Step 3: Monitor reaction completion via thin-layer chromatography (TLC) or gas chromatography (GC).
Critical Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (ice bath) | Prevents thermal degradation of TMSCl |
| Solvent | Anhydrous CH₂Cl₂ | Ensures compatibility with TMSCl |
| Reaction Time | 4–6 hours | Longer durations risk hydrolysis of the silyl group |
Yield improvements (75–85%) are achieved by rigorous exclusion of moisture and using freshly distilled TMSCl .
Basic: Which spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 0.15 ppm (trimethylsilyl, 9H) and δ 2.10 ppm (methylthio, 6H).
- ¹³C NMR: Signals at δ 1.5 ppm (Si-CH₃) and δ 18.2 ppm (S-CH₃).
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 208.1 (calculated: 208.07).
- Computational Analysis: Density Functional Theory (DFT) optimizes geometry and confirms bond lengths (e.g., Si–C = 1.86 Å, C–S = 1.81 Å) .
Comparison with Analogs:
| Property | Bis(methylthio)methane | This compound |
|---|---|---|
| ¹H NMR (δ) | 2.35 ppm (S-CH₃) | 2.10 ppm (S-CH₃) |
| Boiling Point | 160°C | 220°C (decomposes) |
The silyl group reduces electron density on sulfur, shifting NMR signals upfield .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors (may cause respiratory irritation).
- Storage: Inert atmosphere (argon) at 4°C to prevent hydrolysis.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the trimethylsilyl group alter the reactivity of this compound compared to non-silylated analogs?
Methodological Answer:
The trimethylsilyl group:
- Enhances Stability: Steric shielding protects the central carbon from nucleophilic attack.
- Modifies Reactivity: The Si–C bond polarizes the molecule, increasing susceptibility to electrophilic agents.
Experimental Comparison:
| Reaction | Bis(methylthio)methane | Silylated Derivative |
|---|---|---|
| Oxidation with H₂O₂ | Forms sulfoxide (80% yield) | No reaction (steric hindrance) |
| Grignard Addition | Slow reaction | Rapid nucleophilic substitution at Si–C |
These differences necessitate tailored reaction designs for silylated derivatives .
Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Step 1: Cross-validate experimental conditions (e.g., purity of reagents, moisture levels).
- Step 2: Employ computational modeling (DFT) to predict thermodynamic feasibility of conflicting pathways.
- Step 3: Replicate studies using in situ monitoring (e.g., IR spectroscopy) to track intermediate formation.
Case Study: Conflicting reports on Si–C bond cleavage in acidic conditions were resolved by identifying trace water as a catalyst in hydrolysis .
Advanced: What mechanistic insights can computational studies provide for reactions involving this compound?
Methodological Answer:
- Transition State Analysis: DFT calculations reveal a high-energy barrier (ΔG‡ = 28 kcal/mol) for Si–C bond cleavage, explaining its stability under mild conditions.
- Solvent Effects: Polar solvents stabilize charge-separated intermediates in SN2 reactions.
Key Findings:
| Reaction Pathway | Activation Energy (kcal/mol) | Dominant Mechanism |
|---|---|---|
| Hydrolysis (H₂O) | 32.5 | Concerted SN2 |
| Alkylation (CH₃I) | 18.7 | Stepwise radical |
These insights guide solvent and catalyst selection .
Advanced: How can this compound be utilized in organometallic catalysis or polymer chemistry?
Methodological Answer:
- Catalysis: Acts as a ligand for Pd(0) complexes in cross-coupling reactions, enhancing turnover frequency (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for non-silylated analogs).
- Polymer Modification: Incorporates into polythioethers via thiol-ene click chemistry, improving thermal stability (Tg increased by 15°C).
Optimization Tips:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
